4-Azidophenacyl lithocholate
Description
4-Azidophenacyl lithocholate is a synthetic derivative of lithocholic acid (LCA), a secondary bile acid produced by gut microbiota. The compound features a lithocholate backbone modified with a 4-azidophenacyl group, which introduces a photoreactive azide moiety and a phenacyl ester. This structural modification enhances its utility in bioorthogonal chemistry (e.g., click reactions for targeted drug delivery or imaging) while retaining bile acid-mediated biological interactions.
Properties
CAS No. |
149021-83-0 |
|---|---|
Molecular Formula |
C32H45N3O4 |
Molecular Weight |
535.7 g/mol |
IUPAC Name |
[2-(4-azidophenyl)-2-oxoethyl] (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C32H45N3O4/c1-20(4-13-30(38)39-19-29(37)21-5-8-23(9-6-21)34-35-33)26-11-12-27-25-10-7-22-18-24(36)14-16-31(22,2)28(25)15-17-32(26,27)3/h5-6,8-9,20,22,24-28,36H,4,7,10-19H2,1-3H3/t20-,22-,24-,25+,26-,27+,28+,31+,32-/m1/s1 |
InChI Key |
SIKCBCFCVHCONT-KHPBNNDWSA-N |
SMILES |
CC(CCC(=O)OCC(=O)C1=CC=C(C=C1)N=[N+]=[N-])C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |
Isomeric SMILES |
C[C@H](CCC(=O)OCC(=O)C1=CC=C(C=C1)N=[N+]=[N-])[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C |
Canonical SMILES |
CC(CCC(=O)OCC(=O)C1=CC=C(C=C1)N=[N+]=[N-])C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |
Synonyms |
4-azidophenacyl lithocholate p-azidophenacyl 3 alpha-hydroxy-5 beta-cholan-24-oate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 4-azidophenacyl lithocholate:
Key Differentiators
- Bioorthogonal Functionality : Unlike LCA or iLCA, this compound’s azide group enables covalent conjugation with alkyne-bearing molecules, a feature absent in natural bile acids. This could enhance precision in targeting pathogenic microbes (e.g., C. difficile) while sparing commensals .
- Solubility and Binding : The phenacyl ester may improve solubility in organic solvents compared to LCA, facilitating formulation. However, it may reduce affinity for bile acid transporters (e.g., ASBT) relative to unconjugated LCA .
- Toxicity Profile: While LCA and CDC are hepatotoxic at high doses, the azide moiety in this compound could introduce novel risks, such as reactive nitrogen species generation under UV light .
Research Findings and Mechanistic Insights
Antimicrobial Activity
- LCA and its epimers (iLCA, iaLCA) inhibit C. difficile by disrupting membrane integrity and sporulation, with minimal effects on commensal Gram-negative bacteria .
- Inference for this compound : The lithocholate backbone likely retains anti-C. difficile activity, while the azidophenacyl group could enable targeted delivery to bacterial membranes via click chemistry-functionalized carriers .
Toxicity and Metabolism
- Chronic CDC administration in primates elevates liver enzymes and increases lithocholate levels in bile, correlating with hepatic lesions .
- Tissue-bound lithocholate (covalently linked to lysine residues) may promote carcinogenesis, highlighting risks of prolonged bile acid exposure .
- Inference for this compound : Metabolic degradation could release free LCA, necessitating studies on hepatic accumulation and azide byproduct clearance.
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